molecular formula C16H19N3O4S B2430337 3-Cyclopropyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1351596-98-9

3-Cyclopropyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2430337
CAS No.: 1351596-98-9
M. Wt: 349.41
InChI Key: BAYVXKLNXFGTQI-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the azetidine moiety: This step involves the reaction of the oxadiazole intermediate with an azetidine derivative.

    Attachment of the sulfonyl group: This is usually done via sulfonylation reactions using sulfonyl chlorides or similar reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group.

    Substitution: Various substitution reactions can occur, especially at the cyclopropyl or azetidine moieties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand or catalyst in various organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: It might act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: Possible applications in studying cell signaling pathways.

Medicine

    Drug Development: The compound could be a lead compound for the development of new pharmaceuticals, particularly for diseases where oxadiazole derivatives have shown efficacy.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: Applications in the synthesis of new polymers with desirable properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole would depend on its specific biological target. Generally, oxadiazoles can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound might exert its effects through:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor modulation: Interacting with cell surface receptors to alter signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Other oxadiazoles: Such as 3,5-diphenyl-1,2,4-oxadiazole.

    Azetidine derivatives: Like 3-azetidinone.

    Sulfonyl compounds: Including sulfonylureas.

Uniqueness

3-Cyclopropyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-cyclopropyl-5-[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-10-3-6-13(22-2)14(7-10)24(20,21)19-8-12(9-19)16-17-15(18-23-16)11-4-5-11/h3,6-7,11-12H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYVXKLNXFGTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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